molecular formula C17H11Br2NO2S2 B11669150 (5E)-5-(3,5-dibromo-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3,5-dibromo-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11669150
M. Wt: 485.2 g/mol
InChI Key: FNNJMXWNTMDKBJ-NTEUORMPSA-N
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Description

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazolidinone core, which is a five-membered ring with sulfur and nitrogen atoms, and is substituted with a dibromo-methoxyphenyl group and a phenyl group. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dibromo-4-methoxybenzaldehyde with 3-phenyl-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.

    Substitution: The dibromo-methoxyphenyl group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols); often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents due to its unique structural features.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The dibromo-methoxyphenyl group may enhance the compound’s binding affinity to specific targets, leading to its biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with a dibromo-methoxyphenyl group

Properties

Molecular Formula

C17H11Br2NO2S2

Molecular Weight

485.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11Br2NO2S2/c1-22-15-12(18)7-10(8-13(15)19)9-14-16(21)20(17(23)24-14)11-5-3-2-4-6-11/h2-9H,1H3/b14-9+

InChI Key

FNNJMXWNTMDKBJ-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)Br

Origin of Product

United States

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